molecular formula C11H11N3OS B2355759 N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide CAS No. 64230-46-2

N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide

Cat. No.: B2355759
CAS No.: 64230-46-2
M. Wt: 233.29
InChI Key: FGORNEYTMPJOSC-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide is a heterocyclic compound that combines a pyrimidine ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with thiophene-2-carboxylic acid. The reaction is often carried out in the presence of coupling reagents such as titanium tetrachloride (TiCl4) and a base like pyridine . The reaction conditions usually include refluxing the mixture in an appropriate solvent to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using more efficient catalysts, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the pyrimidine or thiophene rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyrimidine or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine or thiophene rings .

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide is unique due to its combination of a pyrimidine ring and a thiophene ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, including catalysis, antimicrobial research, and materials science .

Properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-7-6-8(2)13-11(12-7)14-10(15)9-4-3-5-16-9/h3-6H,1-2H3,(H,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGORNEYTMPJOSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=CC=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779154
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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